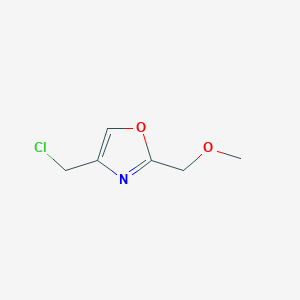
4-(Chloromethyl)-2-(methoxymethyl)-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)-2-(methoxymethyl)-1,3-oxazole is an organic compound belonging to the oxazole family, characterized by a five-membered ring containing both oxygen and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(methoxymethyl)-1,3-oxazole typically involves the chloromethylation of oxazole derivatives. One common method includes the reaction of 2-(methoxymethyl)-1,3-oxazole with chloromethylating agents such as chloromethyl methyl ether in the presence of a Lewis acid catalyst . The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall yield.
化学反応の分析
Types of Reactions
4-(Chloromethyl)-2-(methoxymethyl)-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions to achieve oxidation.
Major Products Formed
Substitution Reactions: Products include azido derivatives, thiocyanate derivatives, and amine derivatives.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
科学的研究の応用
4-(Chloromethyl)-2-(methoxymethyl)-1,3-oxazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Chloromethyl)-2-(methoxymethyl)-1,3-oxazole involves its reactive functional groups, which can interact with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The methoxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
4-(Chloromethyl)phenyltrimethoxysilane: Similar in having a chloromethyl group but differs in its silane functionality.
4-(Chloromethyl)phenyltrichlorosilane: Another compound with a chloromethyl group, used as a pharmaceutical intermediate.
Uniqueness
4-(Chloromethyl)-2-(methoxymethyl)-1,3-oxazole is unique due to its oxazole ring structure, which imparts distinct chemical reactivity and potential biological activity. The presence of both chloromethyl and methoxymethyl groups allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.
特性
分子式 |
C6H8ClNO2 |
|---|---|
分子量 |
161.58 g/mol |
IUPAC名 |
4-(chloromethyl)-2-(methoxymethyl)-1,3-oxazole |
InChI |
InChI=1S/C6H8ClNO2/c1-9-4-6-8-5(2-7)3-10-6/h3H,2,4H2,1H3 |
InChIキー |
IVMJTOJOGQZGLK-UHFFFAOYSA-N |
正規SMILES |
COCC1=NC(=CO1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


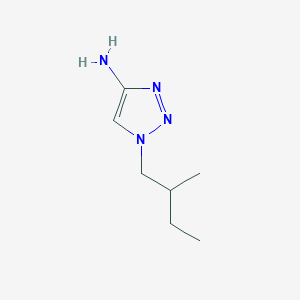
![1-{4-Chlorofuro[3,2-c]pyridin-2-yl}-2-methylpropan-1-one](/img/structure/B13194014.png)

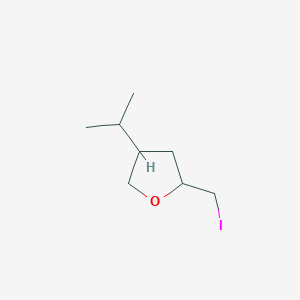
![1-[(Benzyloxy)carbonyl]-4-fluoro-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13194048.png)
![3-[(2,5-Dimethylphenyl)sulfanyl]butan-2-one](/img/structure/B13194050.png)
![2-[5-(4-Fluorophenyl)-3-methylfuran-2-yl]acetic acid](/img/structure/B13194053.png)
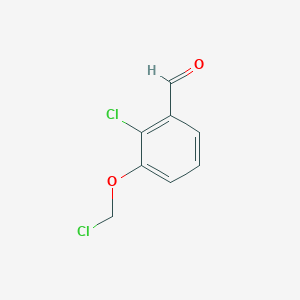
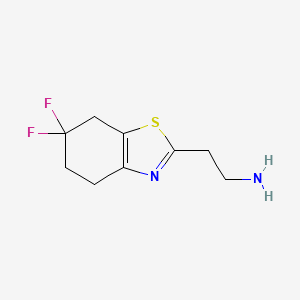
![2-[(2-Methoxyethyl)amino]-5-(6-methoxypyridin-3-yl)benzonitrile](/img/structure/B13194069.png)


![2-{[(Benzyloxy)carbonyl]amino}-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid](/img/structure/B13194084.png)
![[3-(Hydroxymethyl)pyrrolidin-2-yl]methanol](/img/structure/B13194086.png)
